molecular formula C21H28N4O2 B7133156 N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide

Cat. No.: B7133156
M. Wt: 368.5 g/mol
InChI Key: LDNBEHWZOJODIA-UHFFFAOYSA-N
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Description

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzoyl group

Properties

IUPAC Name

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-15(2)19-13-18(23-24(19)3)20(26)22-14-16-9-11-25(12-10-16)21(27)17-7-5-4-6-8-17/h4-8,13,15-16H,9-12,14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNBEHWZOJODIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The piperidine ring can be synthesized through a series of reactions involving the reduction of pyridine derivatives, while the pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones. The final step involves the coupling of the piperidine and pyrazole intermediates with a benzoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide: Shares the piperidine and benzoyl groups but lacks the pyrazole ring.

    1-Benzyl-4-piperidone: Contains the piperidine ring but differs in the substituents attached to it.

Uniqueness

N-[(1-benzoylpiperidin-4-yl)methyl]-1-methyl-5-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of both the piperidine and pyrazole rings, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

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